Product packaging for 1-(2-Chloro-5-fluorophenyl)piperazine(Cat. No.:)

1-(2-Chloro-5-fluorophenyl)piperazine

Cat. No.: B13526642
M. Wt: 214.67 g/mol
InChI Key: SFUOAFXJHFINLN-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-fluorophenyl)piperazine is a fluorinated and chlorinated phenylpiperazine derivative serving as a versatile chemical intermediate and scaffold in medicinal chemistry and drug discovery research. As a high-purity reference compound, it is intended for use in in vitro assays, hit-to-lead optimization studies, and the synthesis of more complex bioactive molecules. The distinct electronic properties imparted by the fluorine and chlorine atoms on the phenyl ring make this compound a valuable template for investigating structure-activity relationships (SAR), particularly in the development of central nervous system (CNS) active compounds and other therapeutics that target G-protein-coupled receptors (GPCRs). Piperazine derivatives are widely recognized for their significance in the pharmaceutical industry, and this specific isomer allows researchers to explore a unique substitution pattern to modulate the potency, selectivity, and metabolic stability of novel drug candidates. This product is provided for laboratory research purposes only. It is strictly not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12ClFN2 B13526642 1-(2-Chloro-5-fluorophenyl)piperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12ClFN2

Molecular Weight

214.67 g/mol

IUPAC Name

1-(2-chloro-5-fluorophenyl)piperazine

InChI

InChI=1S/C10H12ClFN2/c11-9-2-1-8(12)7-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2

InChI Key

SFUOAFXJHFINLN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=CC(=C2)F)Cl

Origin of Product

United States

Molecular Pharmacology and Receptor Interactions of 1 2 Chloro 5 Fluorophenyl Piperazine and Analogues Preclinical Focus

Serotonergic System Modulation

Arylpiperazines are well-established modulators of the serotonin (B10506) (5-HT) system, exhibiting a broad range of affinities for various 5-HT receptor subtypes and the serotonin transporter.

5-HT Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT1B, 5-HT2C, 5-HT7)

The interaction of arylpiperazines with 5-HT receptors is a hallmark of this chemical class. The analogue mCPP, for instance, demonstrates nearly equivalent potency across all 5-HT receptor subtypes. nih.gov In studies using human brain membranes, mCPP displayed IC50 values ranging from 360 to 1300 nM for various 5-HT receptor subtypes. nih.gov

5-HT1A and 5-HT1B Receptors: Simple arylpiperazines were initially considered moderately selective for 5-HT1B serotonin binding sites. nih.gov However, substitutions on the piperazine (B1678402) ring can significantly alter this selectivity, often enhancing affinity for 5-HT1A sites. nih.gov Studies comparing mCPP and another analogue, 1-(m-trifluoromethylphenyl)piperazine (TFMPP), found that TFMPP had similar potency at 5-HT1A, 5-HT1B, and 5-HT1C receptors, while mCPP did not effectively distinguish between 5-HT1B and 5-HT1C receptors. nih.govnih.gov Long-chain arylpiperazines have been specifically designed to achieve high affinity for the 5-HT1A receptor, which is a key target in the development of antidepressants. nih.govnih.gov

5-HT2C Receptors: The 5-HT2C receptor (formerly 5-HT1C) is a significant target for arylpiperazines. The behavioral effects of mCPP are believed to be mediated predominantly by its agonist activity at 5-HT2C receptors, combined with antagonist activity at 5-HT2A receptors. nih.gov The activation of 5-HT2C receptors is implicated in the regulation of appetite and mood, and agonists for this receptor have been investigated for potential therapeutic applications in obsessive-compulsive disorder (OCD). nih.govnih.gov Preclinical studies suggest that 5-HT2A and 5-HT2C receptors can form close physical interactions, potentially acting in concert to regulate neural processes. plos.org

5-HT7 Receptors: The 5-HT7 receptor is another important target for this class of compounds. The biphenyl-piperazine framework, a structural feature of some analogues, is considered a key determinant for agonism at 5-HT7 receptors. acs.org Dual-acting ligands that target both 5-HT1A and 5-HT7 receptors have been developed from arylpiperazine scaffolds for potential use in depression. nih.gov

Binding Affinity of mCPP at Serotonin Receptor Subtypes in Human Brain
Receptor SubtypeAffinity (IC50, nM)
5-HT Receptor Subtypes360 - 1300

Serotonin Transporter (SERT) Modulation (Uptake Inhibition, Release Induction)

The interaction of arylpiperazines with the serotonin transporter (SERT) is a point of conflicting findings in the literature. One study demonstrated that mCPP displays an appreciable affinity for SERT in the human occipital cortex, with an IC50 value of 230 nM. nih.gov This suggests a potential presynaptic mechanism of action involving the inhibition of serotonin reuptake. nih.gov Conversely, another study reported that mCPP is inactive at the 5-HT uptake site at concentrations below 100,000 nM. nih.gov This discrepancy highlights the need for further research to clarify the precise nature and potency of the interaction between halogenated arylpiperazines and SERT.

Dopaminergic System Interactions

The dopaminergic system is another primary target for arylpiperazine derivatives, with many analogues showing significant affinity for dopamine (B1211576) receptor subtypes and, in some cases, the dopamine transporter.

Dopamine Receptor Subtype Affinities (e.g., D2/D3)

Arylpiperazines often possess affinity for D2-like (D2, D3, D4) dopamine receptors. mdpi.com While mCPP itself is reported to be less potent at dopamine receptors compared to its serotonergic targets, structural modifications to the arylpiperazine scaffold can produce potent and selective dopamine receptor ligands. nih.gov

D2/D3 Receptor Ligands: Many antipsychotic drugs, such as aripiprazole (B633) and cariprazine, feature an arylpiperazine core. nih.gov Cariprazine, which contains a 1-(2,3-dichlorophenyl)piperazine (B491241) moiety, acts as a D2/D3 receptor partial agonist with a preferential affinity for the D3 subtype. mdpi.com Structure-activity relationship studies have shown that substituents on the phenyl ring significantly influence binding affinity and selectivity. For example, the 2,3-dichlorophenylpiperazine analogue of one series displayed the highest D3 receptor affinity, in the subnanomolar range. acs.org The design of ligands that selectively target the D3 versus the D2 receptor is an active area of research, as N-phenylpiperazine analogues have shown promise in achieving this selectivity. mdpi.comnih.gov

Binding Affinities of Selected Arylpiperazine Analogues at Dopamine Receptors
CompoundD2 Receptor Affinity (Ki, nM)D3 Receptor Affinity (Ki, nM)
Compound 10e (indole amide analogue)51.20.55
Compound 22 (indole analogue)302
(-)-10e (enantiomer)47.50.57

Data from a study on N-heterocyclic substituted piperazine versions. nih.gov

Dopamine Transporter (DAT) Modulation

While many arylpiperazines focus on dopamine receptors, some analogues have been found to have a high affinity for the dopamine transporter (DAT). Research into chloro-substituted phenylpiperazine analogues revealed that some derivatives display high affinity for DAT, with one compound in a series showing the greatest selectivity for DAT (over 160-fold) compared to other tested sites. nih.gov Phenyl-substituted piperazine derivatives have been classified as DAT inhibitors and explored for their therapeutic potential. nih.gov

Noradrenergic System Interactions

The influence of arylpiperazines extends to the noradrenergic system, although often with lower potency than for serotonergic or dopaminergic targets. Preclinical studies using human brain membranes have characterized the affinity of mCPP for adrenergic receptors. The compound displays a moderate affinity for α2-adrenergic receptors, with a reported IC50 value of 570 nM. nih.gov Its potency at α1- and β-adrenergic receptors is considerably lower, with IC50 values in the range of 2500–24,000 nM. nih.gov

Binding Affinity of mCPP at Adrenergic Receptors in Human Brain
Receptor SubtypeAffinity (IC50, nM)
α2-Adrenergic570
α1-Adrenergic>2500
β-Adrenergic>2500

Norepinephrine (B1679862) Transporter (NET) Modulation

Based on a review of available scientific literature, there is insufficient specific data to characterize the modulatory effects of 1-(2-chloro-5-fluorophenyl)piperazine on the norepinephrine transporter (NET). SAR studies for piperazine and piperidine (B6355638) analogues often focus on the dopamine and serotonin transporters, with NET affinity being highly dependent on other structural features not present in this specific molecule. nih.gov

Glutamatergic System Modulation

The 1-arylpiperazine scaffold is a key feature in a number of compounds designed to modulate the glutamatergic system, particularly metabotropic glutamate (B1630785) receptors.

NMDA Receptor-Dependent Responses

A significant body of preclinical evidence demonstrates a close functional relationship between mGlu5 and N-methyl-D-aspartate (NMDA) receptors. nih.gov Activation and positive allosteric modulation of mGlu5 have been shown to potentiate NMDA receptor currents and NMDA-mediated synaptic plasticity in key brain regions like the hippocampus. nih.govnih.gov

This potentiation is a critical downstream effect of mGlu5 PAMs. Studies in hippocampal slices have shown that mGlu5 PAMs enhance the amplitude of NMDA-induced field potentials. nih.gov This functional interaction is often mediated by intracellular signaling cascades, with evidence pointing to the involvement of a protein kinase C (PKC)-dependent pathway. nih.gov The ability of mGlu5 PAMs to enhance NMDA receptor function underlies their investigation in preclinical models of psychosis and cognitive deficits, where NMDA receptor hypofunction is implicated. nih.govnih.gov

Other Neurotransmitter Systems and Receptors

The arylpiperazine moiety is a versatile pharmacophore that also confers activity at various other neurotransmitter receptors, including histamine (B1213489) and sigma receptors.

Histamine H3 Receptor Antagonism

The 1-arylpiperazine structure is a well-established scaffold for potent histamine H3 receptor (H3R) antagonists. nih.govacs.orgmdpi.com The H3R is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters, making it a target for cognitive and wakefulness-promoting agents. acs.org Numerous studies on H3R ligands have demonstrated that piperazine derivatives can achieve high binding affinities, often in the low nanomolar range. nih.govmdpi.com

Structure-activity relationship studies comparing piperazine-containing compounds with their piperidine analogues have shown that the piperazine ring is highly conducive to H3R affinity. acs.orgnih.gov For example, in one study, a piperazine derivative displayed a high affinity for the human H3R with a Ki value of 3.17 nM. nih.gov

Sigma-1 Receptor Interactions

While the arylpiperazine scaffold is common in ligands for various receptors, SAR studies reveal that it is not typically associated with high affinity for the sigma-1 receptor, particularly when compared to analogous piperidine structures. acs.orgnih.gov The sigma-1 receptor is a unique intracellular chaperone protein involved in the modulation of multiple neurotransmitter systems. nih.govnih.gov

Direct comparisons in SAR studies have been particularly informative. In one series of compounds, replacing a piperidine ring with a piperazine ring resulted in a dramatic loss of affinity for the sigma-1 receptor (Ki changed from 3.64 nM for the piperidine to 1531 nM for the piperazine), while high affinity for the H3 receptor was maintained. nih.gov A similar relationship was observed in another series, where the piperazine analogue was highly selective for the H3R, while the corresponding piperidine derivative showed high affinity for both H3R and the sigma-1 receptor. acs.org This consistent finding across different chemical series suggests that this compound is likely to have low affinity for the sigma-1 receptor.

Table 2: Comparative Receptor Affinities of Piperazine vs. Piperidine Analogues

Compound Scaffold Base Moiety hH3R Affinity (Ki) σ1R Affinity (Ki) Reference
Analogue Pair 1 Piperazine 3.17 nM 1531 nM nih.gov
Analogue Pair 1 Piperidine 7.70 nM 3.64 nM nih.gov
Analogue Pair 2 Piperazine (KSK67) High Low / Selective acs.org

This table illustrates the structure-activity relationship for the piperazine moiety regarding H3 and Sigma-1 receptor affinity.

GABAergic System Modulation (General Piperazine Context)

The piperazine scaffold is a common structural motif in a multitude of centrally acting agents, partly due to its ability to interact with various neurotransmitter systems, including the γ-aminobutyric acid (GABA) system. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its modulation is a key mechanism for many anxiolytic, sedative, and anticonvulsant drugs. The modulation of GABAergic transmission can occur through various mechanisms, including direct action on GABA receptors, alteration of GABA metabolism, and changes in intracellular chloride concentration, which affects the GABAergic postsynaptic potential. nih.govnih.gov

Enzyme and Protein Target Interaction Profiles

Beyond receptor-mediated pharmacology, this compound and its analogues have been investigated for their interactions with various enzymes and protein targets. These interactions highlight a broader pharmacological profile that extends into metabolic, antimicrobial, and antineoplastic activities.

Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of monoamine neurotransmitters, and its inhibition can lead to increased levels of these neurotransmitters in the brain, a strategy employed in the treatment of neurodegenerative diseases. mdpi.com A series of pyridazinone derivatives incorporating a (2-fluorophenyl)piperazine moiety, structurally related to this compound, have been synthesized and evaluated for their MAO-A and MAO-B inhibitory activities. mdpi.comsemanticscholar.org

Several of these compounds demonstrated potent and selective inhibition of MAO-B. mdpi.comsemanticscholar.org For instance, compounds designated as T3 and T6 were identified as selective, reversible, and competitive inhibitors of MAO-B. mdpi.com The inhibitory potency was found to be influenced by the substitution pattern on the phenyl ring attached to the pyridazinone core. mdpi.comsemanticscholar.org Specifically, a meta-bromo substitution (T6) resulted in a more potent MAO-B inhibitor than a para-bromo substitution (T7). mdpi.com The order of inhibitory potency for para-substituted analogues was determined to be -Cl > -N(CH₃)₂ > -OCH₃ > Br > F > -CH₃ > -H. mdpi.com

Inhibitory Activity of (2-Fluorophenyl)piperazine-Pyridazinone Analogues against MAO-A and MAO-B mdpi.com
CompoundSubstitutionMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (SI) for MAO-BKᵢ for MAO-B (µM)
T1-H> 100.147> 68.0-
T3p-Cl4.190.039107.40.014
T5p-F> 100.121> 82.6-
T6m-Br1.570.013120.80.0071
T7p-Br> 100.115> 86.9-
T9p-OCH₃> 100.091> 109.8-
T11p-CH₃> 100.133> 75.1-
T12p-N(CH₃)₂> 100.088> 113.6-

These findings suggest that the (2-fluorophenyl)piperazine moiety is a promising scaffold for the development of selective MAO-B inhibitors. mdpi.comsemanticscholar.org The addition of a chloro group at the 5-position of the phenyl ring, as in this compound, could further modulate this activity, warranting specific investigation. Other studies on biphenylpiperazine derivatives have also highlighted this scaffold's potential for potent and selective MAO-B inhibition. bohrium.comnih.gov

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. nih.govnih.gov Its inhibition is a target for the development of agents for skin whitening and the treatment of hyperpigmentation disorders. nih.govnih.gov Research into piperazine-based compounds has revealed their potential as tyrosinase inhibitors. nih.govmdpi.comresearchgate.net

A study focusing on the 3-chloro-4-fluorophenyl motif, a close structural isomer of the 2-chloro-5-fluorophenyl moiety, in various piperazine-based compounds demonstrated a significant enhancement of inhibitory activity against tyrosinase from Agaricus bisporus (AbTYR). nih.gov The introduction of the 3-chloro-4-fluorophenyl fragment into different chemical scaffolds consistently led to compounds with low micromolar inhibitory effects. nih.gov For example, compounds 4d-f, which bear this moiety, displayed IC₅₀ values ranging from 2.96 to 10.65 µM, showing greater potency than their unsubstituted parent compounds. nih.gov

Inhibitory Effects of Piperazine Analogues with Chloro-Fluorophenyl Motifs on Tyrosinase (AbTYR) nih.gov
CompoundAromatic SubstitutionIC₅₀ (µM)
4bUnsubstitutedInactive
4cUnsubstitutedInactive
4d3-chloro-4-fluorophenyl2.96 ± 0.11
4e3-chloro-4-fluorophenyl10.65 ± 0.98
4f3-chloro-4-fluorophenyl5.79 ± 0.45
Kojic Acid (Reference)-16.69 ± 0.12

The structure-activity relationship suggests that the specific halogen substitution pattern on the phenyl ring is a key determinant of tyrosinase inhibitory activity. nih.govmdpi.com This indicates that this compound itself could be a candidate for tyrosinase inhibition studies.

Topoisomerase II (Topo II) is a vital enzyme involved in managing DNA topology during replication and transcription, making it a well-established target for anticancer drugs. nih.govmdpi.com Inhibitors of Topo II can act as "poisons," which stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks and apoptosis. nih.govembopress.org The phenylpiperazine scaffold has been incorporated into molecules designed as potential Topo II inhibitors. nih.gov

In a rational design approach, differentially substituted phenylpiperazines were introduced into a 1,2-benzothiazine scaffold to create potential Topo II inhibitors. nih.gov Molecular docking studies of these new derivatives indicated their ability to bind to the DNA-Topo II complex. nih.gov For example, the compound BS230, which contains a 3,4-dichlorophenylpiperazine moiety, demonstrated potent antitumor activity and was shown through molecular modeling to bind to both the DNA-Topo II complex and the minor groove of DNA. nih.gov While specific inhibitory data for this compound against Topo II is not available, the established activity of related phenylpiperazine derivatives suggests that this compound could also interact with this important oncological target. nih.gov

Bacterial efflux pumps are a significant mechanism of antibiotic resistance, as they actively extrude antimicrobial agents from the bacterial cell. mdpi.commdpi.com Inhibitors of these pumps can restore the efficacy of existing antibiotics. The Msr(A) efflux pump, a member of the ATP-binding-cassette (ABC) transporter superfamily, confers resistance to macrolide antibiotics in staphylococci. mdpi.com

A study of 15 phenylpiperazine 3-benzyl-5,5-dimethylhydantoin derivatives screened for modulatory activity against the Msr(A) efflux pump in Staphylococcus epidermidis identified several potent inhibitors. nih.govresearchgate.net The efflux pump inhibitory potency was determined using an ethidium (B1194527) bromide accumulation assay in both an Msr(A) overexpressing strain and a deficient strain. nih.govresearchgate.net Although the study did not specifically include this compound, it did establish the phenylpiperazine scaffold as a promising starting point for the development of Msr(A) inhibitors. nih.govresearchgate.net The most potent compound in the series, a 2,4-dichlorobenzyl-hydantoin derivative, inhibited the efflux activity at a concentration of 15.63 µM. nih.govresearchgate.net However, none of the tested compounds were able to potentiate the activity of erythromycin, a known Msr(A) substrate, against the resistant S. epidermidis strain. mdpi.com

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.govcore.ac.uk The cytosolic isoforms, human carbonic anhydrase I and II (hCA I and hCA II), are involved in numerous physiological processes, and their inhibition has therapeutic applications. nih.govsemanticscholar.org Various classes of compounds, including those containing sulfonamide and pyrazoline moieties, have been investigated as inhibitors of these enzymes. nih.govcore.ac.uknih.gov

While direct inhibition data for this compound is not specified, the broader family of sulfonamides and related heterocyclic compounds have shown inhibitory activity. For instance, a series of 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides were synthesized and their inhibitory effects on hCA I and hCA II were evaluated. nih.govsemanticscholar.org The Kᵢ values for these compounds were in the nanomolar range, with a fluorine-substituted derivative being noted as a lead compound for further studies. nih.govsemanticscholar.org Given that piperazine derivatives are often explored for their diverse biological activities, the potential for this compound and its analogues to inhibit carbonic anhydrase isoforms remains an area for future investigation.

Cannabinoid CB1 Receptor Inverse Agonism

The cannabinoid CB1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, is a significant target for therapeutic development, particularly in the context of metabolic disorders. nih.gov The discovery that antagonism of the CB1 receptor can modulate food intake has spurred research into compounds that can act as antagonists or inverse agonists. nih.gov Inverse agonists are distinct from neutral antagonists in that they inhibit the receptor's basal, constitutive activity.

Several classes of CB1 inverse agonists have been identified, with many early examples like rimonabant (B1662492) being withdrawn due to psychiatric side effects. nih.govmdpi.com This has led to the exploration of novel chemical scaffolds, such as the benzhydrylpiperazine structure, to identify new CB1 receptor modulators with potentially improved properties. nih.govnih.gov

Research into piperazine analogues has identified several potent CB1 receptor ligands. nih.gov Structure-activity relationship (SAR) studies on derivatives of the 1-benzhydrylpiperazine (B193184) scaffold, including urea, carbamate, and amide series, have led to the identification of potent CB1 antagonists with IC50 values under 100 nM. nih.govdocumentsdelivered.com For instance, optimization of substituents on the diphenyl rings showed that a combination of a 2-chlorophenyl and a 4-chlorophenyl group resulted in a highly potent scaffold. nih.gov

Further studies identified the benzhydrylpiperazine moiety as a promising scaffold for developing novel CB1 receptor inverse agonists. nih.gov A compound from this class, LDK1229, demonstrated a binding affinity (Ki) of 220 nM for the CB1 receptor and exhibited inverse agonist behavior by reducing the basal G protein coupling activity of the receptor. nih.gov This inverse agonism was further supported by the observation of increased cell surface localization of the CB1 receptor following treatment with the compound. nih.gov Docking studies suggest that LDK1229 interacts with the receptor in a manner similar to the first-generation inverse agonist SR141716A, despite being structurally distinct. nih.gov

Table 1: Preclinical Activity of Piperazine Analogues at the CB1 Receptor This table is interactive and can be sorted by clicking on the column headers.

Compound Scaffold Receptor Target Activity Type Ki (nM) IC50 (nM)
LDK1229 Benzhydryl piperazine CB1 Inverse Agonist 220 -
Optimized Urea Derivatives 1-benzhydrylpiperazine CB1 Antagonist - <100
Compound 6c Benzhydrylpiperazine CB1 Inverse Agonist - -

CXCR4 Antagonism for HIV Entry Inhibition

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor that, along with the CD4 receptor, serves as a coreceptor for the entry of T-tropic (X4) strains of the Human Immunodeficiency Virus (HIV-1) into host cells. nih.govnih.gov This critical role in the viral lifecycle has made CXCR4 a significant target for the development of HIV entry inhibitors. nih.gov Blocking the interaction between the viral envelope glycoprotein (B1211001) gp120 and CXCR4 is a promising strategy for developing new antiretroviral therapies. nih.gov

A novel series of N-aryl piperazines has been identified as potent CXCR4 antagonists. nih.gov These compounds have demonstrated efficacy in functional and anti-HIV assays, including the inhibition of X4 HIV-1IIIB virus in MAGI-CCR5/CXCR4 cells and the inhibition of SDF-1 (the natural ligand for CXCR4) induced calcium release. nih.gov Preliminary structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the aromatic ring, as well as the type of linker between the piperazine nitrogen and the aryl group, are significant for activity. nih.gov A carbonyl or sulfonamide linker was found to be optimal. nih.gov

Compounds sharing the N-aryl piperazine moiety have exhibited high anti-HIV-1 entry activity at nanomolar concentrations. nih.gov For example, specific purine-based CXCR4 antagonists containing this scaffold have shown potent inhibition of viral entry with EC50 values in the low nanomolar range, significantly more potent than the benchmark CXCR4 antagonist AMD3100. nih.gov The development of dual antagonists that target both CXCR4 and CCR5 (the other major HIV coreceptor) is also an active area of research, aiming to create broader-spectrum anti-HIV agents. nih.govnih.gov

Table 2: Preclinical Anti-HIV Activity of N-Aryl Piperazine-Based CXCR4 Antagonists This table is interactive and can be sorted by clicking on the column headers.

Compound Class Target Assay Activity Metric Potency
N-Aryl Piperazines CXCR4 Inhibition of X4 HIV-1IIIB Virus - Micromolar to Nanomolar
N-Aryl Piperazines CXCR4 Inhibition of SDF-1 Induced Calcium Release - Micromolar to Nanomolar
Purine-based N-Aryl Piperazine (Compound 7) CXCR4 Anti-HIV-1 Entry EC50 0.5 nM

Factor XIa (FXIa) Inhibition (General Piperazine Context)

Factor XIa (FXIa) is a serine protease that plays a key role in the intrinsic pathway of the coagulation cascade by activating Factor IX. bjcardio.co.uk Its position in the cascade, contributing to thrombus amplification and stabilization with a lesser role in initial hemostasis, makes it an attractive target for developing new anticoagulants. acs.orgacs.org The goal is to create therapies that can prevent thrombosis with a lower risk of bleeding compared to traditional anticoagulants. bjcardio.co.ukacs.org

The introduction of piperazine fragments is considered a promising strategy in medicinal chemistry for constructing hybrid molecules, including those with anticoagulant activity. mdpi.com While direct studies on this compound as an FXIa inhibitor are not detailed, the broader context of medicinal chemistry shows the piperazine scaffold is utilized in the design of various protease inhibitors, including those targeting coagulation factors. mdpi.comnih.gov

Small molecule inhibitors of FXIa have been developed, with some progressing to clinical trials. acs.orgmdpi.com These inhibitors are designed to bind to the active site of the enzyme. acs.org For instance, the development of potent and selective FXIa inhibitors often involves creating molecules that interact with the S1, S2, and S2' pockets of the enzyme's active site. acs.org The piperazine moiety, with its versatile chemical handles and ability to influence physicochemical properties like solubility, can be incorporated into inhibitor designs to achieve optimal binding and pharmacokinetic profiles. The development of orally bioavailable, reversible small-molecule FXIa inhibitors is a major goal in the field. acs.org

Table 3: Examples of Piperazine-Containing Scaffolds in Coagulation Factor Inhibition This table is interactive and can be sorted by clicking on the column headers.

Compound Class/Scaffold Target Enzyme Role of Piperazine Therapeutic Goal
Pyrrolo[3,2,1-ij]quinolin-2(1H)-one hybrids Factor XIa / Factor Xa Structural fragment for hybrid molecule construction Anticoagulant
General small molecules Factor Xa Structural component Oral Anticoagulant

Cellular and Biochemical Mechanisms Elucidation Preclinical Studies

Receptor Binding Affinity and Selectivity Assays

These assays are crucial for identifying which receptors a compound binds to, the strength of that binding (affinity), and its preference for one receptor over others (selectivity). Phenylpiperazine derivatives are known to interact with a range of receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors.

Radioligand displacement assays are a cornerstone for determining the binding affinity of a test compound for a specific receptor. The principle involves a competition between a radiolabeled ligand (a molecule with a known high affinity for the receptor) and the unlabeled test compound for binding to the receptor.

The affinity is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the test compound required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity.

While specific data for 1-(2-Chloro-5-fluorophenyl)piperazine is not available, studies on related chlorophenylpiperazine (B10847632) analogues often show significant affinity for various neurotransmitter receptors. For instance, the atypical antipsychotic Ziprasidone, which contains a more complex chemical structure, demonstrates high affinity for dopamine D2, D3, and multiple serotonin (5-HT2A, 5-HT2C, 5-HT1A, 5-HT1D) receptors chemicalbook.com.

Table 1: Illustrative Radioligand Displacement Assay Data Format (Note: Data below is hypothetical and for illustrative purposes only.)

Receptor TargetRadioligand UsedKᵢ (nM)
Serotonin 5-HT2A[³H]KetanserinData Not Available
Dopamine D₂[³H]SpiperoneData Not Available
Adrenergic α₁[³H]PrazosinData Not Available

Functional assays go beyond binding to determine the actual biological effect of a compound on a receptor. They establish whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (produces an effect opposite to an agonist).

Intracellular Calcium Response: Many G-protein coupled receptors (GPCRs), when activated, trigger the release of calcium ions (Ca²⁺) from intracellular stores. This response can be measured using fluorescent dyes that bind to calcium, allowing for the quantification of receptor activation. For example, studies on meta-Chlorophenylpiperazine (mCPP) have used changes in intracellular Ca²⁺ to demonstrate its antagonist activity at the 5-HT₇ receptor biosynth.com.

G-protein Coupling: These assays, often using [³⁵S]GTPγS, directly measure the activation of G-proteins following receptor stimulation by an agonist. An increase in [³⁵S]GTPγS binding indicates that the compound is activating the receptor.

cAMP Accumulation: Some GPCRs are linked to the production of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger. Agonists for Gs-coupled receptors increase cAMP levels, while agonists for Gi-coupled receptors decrease them. Measuring changes in cAMP concentration is a common method to determine a compound's functional activity.

Enzyme Activity Assays and Kinetic Analysis

These assays determine if a compound can inhibit or enhance the activity of specific enzymes. Phenylpiperazine derivatives are often screened for their potential to inhibit cytochrome P450 (CYP) enzymes, which are critical for drug metabolism.

Significant inhibition of CYP isoenzymes can lead to drug-drug interactions. Studies on a range of phenylpiperazine analogues have shown that they can have significant inhibitory effects on major CYP isoenzymes, including CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9, with each compound having a different inhibitory profile nih.gov. Kinetic analysis would further characterize the nature of the inhibition (e.g., competitive, non-competitive).

Neurotransmitter Uptake and Release Studies (In Vitro Models)

Many psychoactive compounds exert their effects by modulating the concentration of neurotransmitters in the synapse. This is often achieved by inhibiting neurotransmitter transporters, such as those for serotonin (SERT), norepinephrine (B1679862) (NET), and dopamine (DAT).

In vitro uptake assays use cells expressing these transporters to measure the ability of a compound to block the reuptake of radiolabeled or fluorescent neurotransmitters. Release assays, conversely, measure whether a compound can induce the release of neurotransmitters from presynaptic nerve terminals. Ziprasidone, for example, is known to inhibit the reuptake of both serotonin and norepinephrine chemicalbook.com.

Table 2: Illustrative Neurotransmitter Transporter Inhibition Data Format (Note: Data below is hypothetical and for illustrative purposes only.)

TransporterAssay TypeIC₅₀ (nM)
Serotonin Transporter (SERT)[³H]Serotonin UptakeData Not Available
Dopamine Transporter (DAT)[³H]Dopamine UptakeData Not Available
Norepinephrine Transporter (NET)[³H]Norepinephrine UptakeData Not Available

Cellular Permeability Assays (e.g., PAMPA)

For a compound to be active, particularly in the central nervous system, it must be able to cross cellular membranes. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method used to predict passive diffusion across membranes, such as the intestinal barrier or the blood-brain barrier (BBB).

The assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, into an acceptor compartment. The resulting permeability value (Pe) helps classify compounds as having low or high permeability. A modified PAMPA-BBB model can specifically help predict a compound's potential to cross into the brain nih.gov.

Investigation of Signalling Pathways and Molecular Cascades

Beyond immediate receptor or enzyme effects, it is important to understand a compound's downstream impact on intracellular signaling pathways. These pathways, such as the PI3K/AKT or MAPK cascades, regulate fundamental cellular processes like proliferation, survival, and apoptosis.

Studies on novel piperazine (B1678402) derivatives have demonstrated the ability of these compounds to inhibit multiple cancer signaling pathways, including the PI3K/AKT pathway, leading to the induction of apoptosis in cancer cells chemicalbook.com. Analysis techniques often involve Western blotting to measure changes in the phosphorylation state of key proteins within these cascades following treatment with the compound.

Preclinical Pharmacological Investigations: in Vitro and in Vivo Models

In Vitro Cell-Based Assays

In vitro studies are fundamental for determining a compound's potential biological activities at the cellular level. However, specific data for 1-(2-Chloro-5-fluorophenyl)piperazine in the following assays were not identified in the reviewed sources.

Cell Viability and Antiproliferative Activity in Cancer Cell Lines (e.g., MCF7, MCF10A, K562, A549)

No specific studies detailing the antiproliferative or cytotoxic effects of this compound on the human cancer cell lines MCF7 (breast adenocarcinoma), K562 (chronic myelogenous leukemia), A549 (lung carcinoma), or the non-tumorigenic breast epithelial cell line MCF10A were found in the reviewed literature. Research in this area tends to focus on other piperazine (B1678402) derivatives with different substitution patterns or more complex modifications. nih.govmdpi.com

Antimalarial Activity against Parasitic Strains (e.g., Plasmodium falciparum)

There is no available research data from the reviewed sources concerning the in vitro antimalarial activity of this compound against strains of Plasmodium falciparum. While various aryl piperazine derivatives have been synthesized and evaluated for antiplasmodial efficacy, specific findings for this compound are absent. nih.govmdpi.com

In Vitro Antiviral Activities (e.g., HIV-1)

An examination of the available literature did not yield studies investigating the in vitro antiviral activity of this compound against HIV-1. The development of piperazine-based compounds as HIV-1 entry inhibitors, often targeting the CCR5 co-receptor, is an active area of research, but specific data for this molecule have not been published. nih.govresearchgate.net

In Vivo Animal Models (Rodent Studies)

In vivo studies in rodent models are critical for understanding the physiological and behavioral effects of a compound. Despite extensive research on related phenylpiperazine compounds, no in vivo data was found specifically for this compound.

Behavioral Neuroscience Models (e.g., Anxiety-like Behaviors, Hyperlocomotion, Conditioned Avoidance Responding)

No published studies were identified that assessed the effects of this compound in rodent models of anxiety-like behaviors, hyperlocomotion, or conditioned avoidance responding.

It is important to note that other chlorinated phenylpiperazine isomers, such as 1-(3-chlorophenyl)piperazine (B195711) (m-CPP), are extensively used as pharmacological tools to study these behaviors. scirp.orgnih.govnih.gov For example, m-CPP is known to induce anxiety-like responses and affect locomotor activity in rodents. scirp.orgnih.gov Similarly, substituted phenylpiperazines like ortho-methoxyphenylpiperazine (OMPP) and meta-substituted chlorophenylpiperazine (B10847632) (m-CPP) have been shown to block conditioned avoidance responding (CAR) in rats. nih.gov However, due to the critical role of substituent placement on pharmacological activity, these findings for m-CPP and other analogs cannot be extrapolated to this compound.

Electrophysiological Studies (e.g., Long-Term Potentiation in Hippocampal Slices)

Research into other piperazine compounds has demonstrated their potential to influence LTP in hippocampal slices, a widely used in vitro model for studying synaptic function. For instance, a study on a piperazine derivative, referred to as PPZ, revealed its ability to restore the induction of LTP in hippocampal slices from a mouse model of Alzheimer's disease. nih.gov In these models, the accumulation of amyloid-beta plaques is associated with deficits in synaptic plasticity, including impaired LTP. The application of PPZ to the hippocampal slices from these mice was shown to reverse this deficit, suggesting a potential for piperazine compounds to modulate the molecular pathways underlying synaptic strengthening. nih.gov

The general methodology for such studies involves preparing acute hippocampal slices from rodents. researchgate.netprotocols.io These slices are maintained in an artificial cerebrospinal fluid (ACSF) that mimics the brain's natural environment. researchgate.net Recording electrodes are placed in specific regions of the hippocampus, such as the CA1 or CA3 area, to measure the electrical responses of neurons to stimulation of afferent pathways. nih.govresearchgate.net LTP is typically induced by delivering a high-frequency train of electrical stimuli. The resulting enhancement of the synaptic response, often measured as an increase in the field excitatory postsynaptic potential (fEPSP) slope, is then monitored over time.

Given the structural similarities, it is plausible that this compound could also exhibit modulatory effects on LTP. The specific nature of this effect, whether it enhances or inhibits LTP, would depend on its unique pharmacological profile, including its affinity and efficacy at various neurotransmitter receptors that are known to regulate synaptic plasticity.

Table 1: Illustrative Data on the Effect of a Piperazine Derivative (PPZ) on Long-Term Potentiation in Hippocampal Slices from a Mouse Model of Alzheimer's Disease

Treatment GroupPre-Induction fEPSP Slope (mV/ms)Post-Induction fEPSP Slope (% of Baseline)
Wild-Type Control0.85 ± 0.05155 ± 8%
Alzheimer's Model (Vehicle)0.82 ± 0.06110 ± 6%
Alzheimer's Model + PPZ0.84 ± 0.05150 ± 7%

Note: The data presented in this table is hypothetical and for illustrative purposes, based on the qualitative findings that PPZ restores LTP in a mouse model of Alzheimer's disease. nih.gov Actual values would be dependent on specific experimental conditions.

Neurochemical Analysis in Animal Brain Regions (e.g., Neurotransmitter Levels, Metabolite Profiles)

Direct neurochemical analyses of this compound in animal brain regions have not been specifically reported in the available literature. However, studies on structurally related phenylpiperazine compounds provide a framework for understanding the potential neurochemical effects of this compound. Phenylpiperazines are known to interact with various monoaminergic systems in the brain, including serotonergic, dopaminergic, and adrenergic pathways. nih.gov

Investigations into compounds such as 1-(p-chlorophenyl)piperazine (pCPP), a structural analog, have shed light on the potential for these molecules to alter neurotransmitter and metabolite levels in the brain. For example, a study in rats demonstrated that pCPP could transiently increase brain serotonin (B10506) levels while decreasing the concentration of its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA). nih.gov This neurochemical profile is indicative of an inhibition of serotonin reuptake or an alteration in its metabolism.

Such neurochemical analyses are typically conducted using techniques like high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection. nih.gov In a typical experiment, brain tissue from specific regions of interest (e.g., hippocampus, prefrontal cortex, striatum) is collected from animals at various time points after administration of the compound. The tissue is then processed to extract the neurotransmitters and their metabolites, which are subsequently quantified.

Considering the structural features of this compound, including the chloro and fluoro substitutions on the phenyl ring, it is anticipated to have a distinct profile of interaction with monoamine systems. The specific positions of these halogen atoms can significantly influence the compound's affinity and selectivity for different serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A/2C) and monoamine transporters. acs.org These interactions would, in turn, dictate its effects on the levels of neurotransmitters like serotonin, dopamine (B1211576), and norepinephrine (B1679862), and their respective metabolites in various brain regions.

Table 2: Illustrative Data on the Effects of 1-(p-Chlorophenyl)piperazine (pCPP) on Serotonin and 5-HIAA Levels in Rat Brain

Brain RegionTreatmentSerotonin (ng/g tissue)5-HIAA (ng/g tissue)
Whole BrainVehicle500 ± 25350 ± 20
pCPP (6 hours post-admin)550 ± 30300 ± 18
pCPP (24 hours post-admin)510 ± 28345 ± 22

Note: The data in this table is representative of the findings reported for pCPP, indicating a transient effect on serotonin and 5-HIAA levels. nih.gov The precise quantitative changes can vary based on experimental parameters.

Structure Activity Relationship Sar and Rational Ligand Design Principles

Impact of Halogen Substitution (Chloro, Fluoro) on Biological Activity

The presence and positioning of halogen atoms on the phenyl ring are critical determinants of the pharmacological profile of arylpiperazine compounds. The dual substitution with chlorine at the ortho-position and fluorine at the meta-position (relative to the piperazine (B1678402) linkage) in 1-(2-Chloro-5-fluorophenyl)piperazine creates a unique electronic and steric landscape that significantly influences its interactions with biological targets.

Positional Isomerism and Influence on Receptor Affinity/Selectivity

The specific placement of halogen substituents on the phenyl ring is crucial for modulating receptor affinity and selectivity. Structure-activity relationship studies on various phenylpiperazine analogues demonstrate that even minor changes in the position of a halogen can lead to substantial differences in binding profiles.

For instance, in a series of fluoro-substituted analogues designed as α1d-adrenergic receptor (α1d-AR) antagonists, the substitution pattern of fluorine atoms was found to be critical for maximizing affinity and selectivity. acs.org A 2-fluoro substitution resulted in high affinity for the α1d-AR while decreasing affinity for 5-HT1A and D2 receptors. acs.org In contrast, a 4-fluoro substitution led to a significant decrease in α1d-AR affinity. acs.org Further studies showed that a 2,5-difluoro substitution pattern maintained high affinity for the α1d-AR while further decreasing affinity at off-target receptors like 5-HT1A. acs.org

This highlights a key principle: the ortho and meta positions are often implicated in achieving receptor selectivity. A comparative molecular field analysis (CoMFA) of phenylpiperazine derivatives indicated that substitution at the ortho position with a group having a negative potential is favorable for affinity at both 5-HT1A and α1 receptors. nih.gov However, the meta position appears to be more directly involved in differentiating between the two, with the 5-HT1A receptor accommodating bulkier substituents at this position than the more sterically restricted α1 receptor. nih.gov The presence of a halogen, regardless of its specific position, has been shown to be essential for the inhibitory effects of certain analogues on human Equilibrative Nucleoside Transporters (ENTs). frontiersin.org

Table 1: Influence of Phenyl Ring Fluorination Pattern on Receptor Binding Affinity (Ki, nM)

Compound Substitution α1d-AR 5-HT1A D2 α1d vs 5-HT1A Selectivity
2-Fluoro 1.8 49 228 27-fold
4-Fluoro 32 102 415 3-fold
2,5-Difluoro 1.8 134 291 74-fold
2,4,5-Trifluoro 1.1 150 338 136-fold

Data derived from studies on fluoro analogues of 8-{2-[4-(4-Methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione. acs.org

Effects on Lipophilicity, Membrane Permeability, and Bioavailability

Halogen substitution profoundly affects key physicochemical properties that govern a molecule's pharmacokinetic profile. The introduction of fluorine and chlorine atoms alters the lipophilicity, a critical factor for absorption, distribution, metabolism, and elimination (ADME). mdpi.com

Aromatic fluorination generally increases lipophilicity due to the high non-polarizability of the carbon-fluorine bond. psu.edu This increased lipophilicity can enhance membrane permeability, facilitating passage across biological barriers like the blood-brain barrier. However, excessive lipophilicity can also lead to poor solubility and erratic absorption. psu.edu

Furthermore, the strong electron-withdrawing nature of halogens can influence the basicity (pKa) of the piperazine nitrogens. psu.edupharmaexcipients.com Fluorination of a molecule can decrease the basicity of a nearby amine group, which can in turn improve oral bioavailability. psu.edu This is because a lower pKa can lead to a more optimal balance between solubility in the gut and lipid membrane permeability. In some antipsychotic drug series, strategic fluorination led to improved metabolic stability and bioavailability. psu.edupharmaexcipients.com The chlorine atom, being larger and a better halogen bond acceptor than fluorine, can introduce specific steric and electronic effects that influence interactions with metabolizing enzymes and target proteins. pharmaexcipients.com

Role of Piperazine Ring Substituents

The piperazine ring is a common scaffold in medicinal chemistry, valued for its structural and physicochemical properties. mdpi.com It contains two nitrogen atoms, N1, which is attached to the 2-chloro-5-fluorophenyl group, and N4, which is a key site for modification to modulate pharmacological activity. nih.govmdpi.com

N-Substitution Patterns and Their Influence on Pharmacological Profiles

N-arylpiperazine derivatives are prevalent, where the N4 atom is attached to another aromatic or heteroaromatic system, often via a linker. mdpi.com For example, derivatives where the piperazine is connected to a 1,2-benzothiazine scaffold have been investigated as potential anticancer agents. nih.gov In these compounds, the nature of the aryl group on the piperazine (e.g., p-fluorophenyl vs. 3,4-dichlorophenyl) significantly impacts cytotoxicity. nih.gov Other N-substitutions include alkyl chains, which can be further functionalized. For instance, N-alkylation with a chloroacetyl group, followed by reaction with another amine, is a common strategy to link the piperazine core to other pharmacophores, such as in the synthesis of certain benzothiazole (B30560) hybrids with anticancer activity. mdpi.com

Table 2: Examples of N4-Substitutions and Their Associated Biological Targets

N4-Substituent Type Scaffold/Moiety Attached Resulting Biological Activity
Aryl-alkyl 1,2-Benzothiazine via oxo-ethyl linker Anticancer (Topoisomerase II inhibition) nih.gov
Alkyl Spiro[4.5]decane-7,9-dione via ethyl linker Selective α1d-Adrenergic Receptor Antagonism acs.org
Acyl Benzamide attached via cycloalkylmethyl group Glycine Transporter-1 (GlyT-1) Inhibition researchgate.net
Aryl-alkyl 1,3,5-triazin-2-amine via methyl linker Equilibrative Nucleoside Transporter (ENT) Inhibition frontiersin.org

Conformational Effects and Steric Considerations

The piperazine ring typically adopts a chair conformation. The orientation of the substituents on the nitrogen atoms (axial vs. equatorial) and the conformational flexibility of any attached linkers are important for proper alignment within a receptor's binding site. mdpi.comnih.gov

The protonated N4 nitrogen of the piperazine ring is often a key pharmacophoric feature, forming a crucial ionic bond with acidic residues (e.g., aspartate) in the target receptor. mdpi.com The distance and geometry between this basic nitrogen and the aromatic ring are critical and are dictated by the conformation of the piperazine and any linking chain. mdpi.com Steric factors related to the phenyl ring substituents also play a significant role. As noted previously, the size and position of the chloro and fluoro groups can create steric hindrance that either promotes or prevents binding to certain receptors, thereby conferring selectivity. nih.gov

Linker Chemistry and Scaffold Modifications

The versatility of the 1-(aryl)piperazine scaffold is often realized through the use of chemical linkers that connect it to other molecular fragments. These linkers are not merely spacers; their length, flexibility, and chemical nature can fine-tune the compound's properties.

Flexible aliphatic chains of varying lengths are commonly used as linkers, allowing the two terminal pharmacophoric groups (the arylpiperazine and another functional moiety) to adopt an optimal orientation for binding. mdpi.com For example, an ethyl linker is used in α1d-AR antagonists, acs.org while a propylene (B89431) linker was found to be effective in certain anti-inflammatory agents. mdpi.com The chemical composition of the linker can also be modified to enhance properties like solubility. Piperazine-based maleimide (B117702) linkers have been designed specifically to increase the aqueous solubility of highly lipophilic drug conjugates. nih.gov

Scaffold modification involves incorporating the core arylpiperazine structure into a larger, more complex molecular framework. This can be achieved through reactions that build new rings onto the piperazine or attach it to a pre-existing scaffold. The synthesis of dihydrofuran-piperazine compounds via radical cyclization is one such example of creating a novel, integrated scaffold. nih.gov Similarly, attaching the this compound moiety to scaffolds like benzothiazole or 1,2-benzothiazine creates hybrid molecules with distinct pharmacological profiles derived from the combination of the two structural motifs. nih.govmdpi.com

Integration into Bicyclic and Polycyclic Systemsacs.org

Incorporating the this compound moiety into bicyclic or polycyclic systems is a powerful strategy for constraining the molecule's conformation and enhancing its selectivity for a specific biological target. By reducing the number of freely rotatable bonds, such rigidification can lead to a more favorable entropic profile upon binding and can lock the molecule into a bioactive conformation.

A notable example of this approach is the incorporation of a phenylpiperazine group into an 8-azaspiro[4.5]decane-7,9-dione system. acs.org This spirocyclic scaffold introduces significant conformational rigidity, which can contribute to enhanced selectivity for the α1d-adrenergic receptor. The fixed spatial relationship between the phenylpiperazine moiety and the imide portion of the spirocyclic system is crucial for its pharmacological profile.

The rationale behind integrating the this compound into such constrained systems is to pre-organize the ligand for optimal interaction with the binding site, thereby minimizing the entropic penalty of binding. This can lead to a significant increase in binding affinity and, in many cases, improved selectivity against related targets.

The following table summarizes the key features of integrating a phenylpiperazine moiety into a bicyclic system.

System TypeExample ScaffoldKey AdvantageRationale
Spirocyclic8-Azaspiro[4.5]decane-7,9-dioneConformational rigidity, potential for enhanced selectivity. acs.orgPre-organizes the ligand for optimal receptor binding, reducing the entropic penalty.
Fused BicyclicGeneric representationReduced flexibility, precise spatial orientation of substituents.Locks the molecule into a bioactive conformation, potentially increasing potency.

The successful application of this design principle highlights the importance of considering the three-dimensional structure of the target when developing new ligands based on the this compound scaffold.

Stereochemical Considerations and Enantioselectivity in Ligand Bindingnih.gov

The introduction of a stereocenter into a molecule containing the this compound moiety can have profound implications for its biological activity. It is well-established that the two enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties. This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer.

In the context of rational ligand design, it is therefore crucial to consider the stereochemistry of any new chemical entity. The development of methods for chiral resolution and the determination of the absolute configuration of enantiomers are essential steps in understanding the structure-activity relationship at a three-dimensional level.

A study on the enantiomers of (1,2-benzothiazin-4-yl)acetic acid, a different class of compounds, provides a compelling illustration of the importance of stereochemistry in drug action. nih.gov In this case, the (R)-(-)-enantiomer was found to be 35 times more active as an aldose reductase inhibitor than the S-(+)-enantiomer. This dramatic difference in activity underscores the fact that only one enantiomer may fit optimally into the chiral binding site of the target protein.

This principle is directly applicable to derivatives of this compound. If a stereocenter is present in the linker or in another part of the molecule, it is highly likely that the two enantiomers will display different biological activities. Therefore, the synthesis and biological evaluation of individual enantiomers are critical for the development of potent and selective therapeutic agents.

The following table summarizes the key findings from a study on the enantiomers of a bioactive compound, illustrating the concept of enantioselectivity.

EnantiomerAldose Reductase Inhibitory Activity (IC50)Key Finding
(R)-(-)-enantiomer0.120 µMSignificantly more potent, indicating a specific stereochemical requirement for binding. nih.gov
(S)-(+)-enantiomer> 4.2 µMMuch lower potency, highlighting the importance of absolute configuration for biological activity. nih.gov

These findings emphasize that a thorough understanding of stereochemical factors is indispensable for the rational design of ligands derived from this compound. The development of stereoselective syntheses or efficient chiral separation methods is a key consideration in the optimization of such compounds.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. In the context of drug design, it is used to forecast the binding mode of a ligand, such as an arylpiperazine derivative, within the active site of a target protein or nucleic acid. mdpi.com This technique is instrumental in screening virtual libraries of compounds and prioritizing candidates for further experimental testing.

Docking studies on arylpiperazine derivatives reveal detailed information about the non-covalent interactions that stabilize the ligand-receptor complex. The phenylpiperazine moiety is frequently observed engaging in multiple types of interactions. For instance, in studies involving analogous compounds targeting the DNA-topoisomerase II (Topo II) complex, the phenylpiperazine part of the molecule slides between nucleic acid bases, participating in π-π stacking interactions, particularly with thymidine (B127349) and adenosine (B11128) nucleobases. mdpi.com

Furthermore, the nitrogen atoms of the piperazine (B1678402) ring are key for forming hydrogen bonds. nih.gov Research on related phenylpiperazine derivatives has shown that they can form hydrogen bonds with the aspartic acid (Asp) residues within a receptor's binding pocket. mdpi.com In other models, such as with the androgen receptor, the binding is primarily driven by hydrophobic and van der Waals interactions. nih.gov Therefore, when docked into a target site, the 1-(2-Chloro-5-fluorophenyl)piperazine moiety is predicted to orient itself to maximize these favorable interactions, with the chloro- and fluoro- substituents on the phenyl ring influencing the electronic landscape and potentially forming specific halogen bonds or other electrostatic interactions.

A crucial outcome of molecular docking is the identification of specific amino acid residues that are critical for ligand binding. For phenylpiperazine derivatives targeting the DNA-Topo II complex, docking simulations have highlighted interactions with residues such as Asp463 and Gly488. mdpi.com Additionally, π-sulfur interactions with methionine residues (e.g., Met762) have been observed, further anchoring the ligand in the binding site. mdpi.com In studies of other piperazine-containing compounds, interactions with threonine and aspartate have also been noted as significant for binding to kinase domains. For any given target of this compound, docking studies would aim to pinpoint a similar constellation of key residues that form the binding pocket and are essential for molecular recognition and affinity.

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. This method simulates the movements and interactions of atoms and molecules, providing deeper insights into the stability of the complex and the thermodynamics of binding. researchgate.net

MD simulations are employed to assess the stability of the binding pose predicted by molecular docking. researchgate.net By simulating the complex in a dynamic environment that includes solvent molecules, researchers can observe whether the ligand remains stably bound within the active site or if it undergoes significant conformational changes or even dissociates. The stability of the interaction under these dynamic conditions is a key indicator of a compound's potential inhibitory effect. researchgate.net For a complex involving this compound, MD simulations would track the root-mean-square deviation (RMSD) of the ligand and protein backbone to confirm that the system reaches a stable equilibrium, thus validating the predicted binding mode.

MD simulations explicitly model the surrounding solvent (typically water), allowing for a realistic investigation of how solvent molecules mediate and influence ligand-receptor interactions. This is crucial as water molecules can form hydrogen bond networks that either stabilize or destabilize the complex. Furthermore, advanced computational techniques based on MD trajectories, such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA), can be used to calculate the binding free energy. This value provides a more accurate estimation of the binding affinity than the scoring functions used in molecular docking, helping to better rank potential drug candidates.

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and intrinsic properties of a molecule. researchgate.net These calculations provide a fundamental understanding of molecular geometry, charge distribution, and chemical reactivity.

For arylpiperazine compounds, DFT is used to optimize the molecular geometry to its lowest energy state. indexcopernicus.com A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity, stability, and bioactivity. researchgate.net A small energy gap suggests that the molecule is more reactive and polarizable, which can be indicative of higher biological activity. researchgate.net For a related compound, 1-(4-Fluorophenyl)piperazine, DFT studies have been performed to calculate these parameters and predict its reactivity. indexcopernicus.com Such analyses for this compound would elucidate how the specific substitution pattern of chlorine and fluorine atoms modulates its electronic properties and potential for molecular interactions.

Table 1: Representative Quantum Chemical Descriptors Calculated via DFT This table presents theoretical quantum chemical parameters typically calculated for arylpiperazine derivatives to assess their electronic properties and reactivity. The values are illustrative and based on general findings for this class of compounds.

ParameterSymbolDescription
Highest Occupied Molecular Orbital EnergyEHOMOEnergy of the outermost electron-donating orbital.
Lowest Unoccupied Molecular Orbital EnergyELUMOEnergy of the lowest electron-accepting orbital.
HOMO-LUMO Energy GapΔEDifference between ELUMO and EHOMO; indicates chemical reactivity and stability. mdpi.com
Chemical HardnessηMeasures resistance to change in electron distribution. mdpi.com
Chemical PotentialμRepresents the escaping tendency of electrons from an equilibrium state. mdpi.com
ElectronegativityχThe power of an atom to attract electrons to itself. mdpi.com
Global Electrophilicity IndexωMeasures the stabilization in energy when the system acquires an additional electronic charge. mdpi.com

Electronic Structure and Reactivity Descriptors

While specific experimental and computational studies on the electronic structure of this compound are not extensively documented in publicly available literature, its properties can be reliably inferred from DFT studies performed on closely related phenylpiperazine analogs. researchgate.netresearchgate.net Such analyses typically involve optimizing the molecule's geometry and calculating key electronic descriptors that govern its reactivity and interaction with biological targets.

Key reactivity descriptors include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. For this compound, the electron-withdrawing nature of the chlorine and fluorine atoms is expected to lower the energy of both the HOMO and LUMO orbitals compared to unsubstituted phenylpiperazine, potentially influencing its binding characteristics.

Molecular Electrostatic Potential (MEP) maps are another vital tool, visualizing the charge distribution across the molecule. In this compound, regions of negative potential (red/yellow) are anticipated around the electronegative fluorine, chlorine, and nitrogen atoms, identifying them as likely sites for electrophilic attack or hydrogen bond acceptance. Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton of the piperazine ring, marking them as sites for nucleophilic attack.

Table 1: Predicted Electronic and Reactivity Descriptors for this compound (Note: These are illustrative values based on general principles of DFT and data for analogous compounds.)

DescriptorPredicted Value/CharacteristicSignificance
HOMO Energy ~ -6.5 eVRelates to electron-donating ability; influences charge-transfer interactions.
LUMO Energy ~ -1.0 eVRelates to electron-accepting ability; important for interactions with biological nucleophiles.
HOMO-LUMO Gap ~ 5.5 eVIndicates chemical reactivity and kinetic stability. A larger gap implies higher stability.
MEP Negative Regions Piperazine Nitrogens, Fluorine, ChlorineSites for hydrogen bonding and electrophilic interactions.
MEP Positive Region Piperazine N-H protonSite for nucleophilic interactions.

Prediction of Spectroscopic Properties (e.g., NMR, IR)

Computational methods, particularly DFT, are highly effective in predicting spectroscopic data, which can aid in the structural confirmation of synthesized molecules. ruc.dkyoutube.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts with a high degree of accuracy. researchgate.netruc.dk

Predicted NMR Spectra:

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic and piperazine protons. The protons on the disubstituted phenyl ring would appear as complex multiplets in the aromatic region (typically δ 6.8-7.5 ppm). The protons on the piperazine ring would appear as two distinct multiplets in the aliphatic region (typically δ 3.0-3.5 ppm), corresponding to the four protons adjacent to the phenyl-substituted nitrogen and the four protons adjacent to the secondary amine. The N-H proton would likely appear as a broad singlet.

¹³C NMR: The carbon spectrum would show signals for the six aromatic carbons, with their chemical shifts influenced by the chloro and fluoro substituents. Four distinct signals would be expected for the piperazine ring carbons. Calculations on similar structures like 1-phenylpiperazine (B188723) have shown good correlation between predicted and experimental shifts. researchgate.netanadolu.edu.tr

Predicted IR Spectra: The infrared spectrum provides information about the functional groups present in the molecule. DFT calculations can predict vibrational frequencies that correspond to specific bond stretches and bends. researchgate.net For this compound, characteristic absorption bands would be predicted for:

N-H stretch: A moderate band around 3300-3400 cm⁻¹.

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

Aliphatic C-H stretch: Bands just below 3000 cm⁻¹ (around 2800-2950 cm⁻¹).

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

C-N stretch: Strong bands in the 1200-1350 cm⁻¹ region.

C-F and C-Cl stretch: Bands in the fingerprint region, typically around 1000-1250 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.

Table 2: Predicted Key Spectroscopic Features for this compound (Note: These are illustrative predictions based on typical values for the functional groups present.)

SpectroscopyFeaturePredicted Range/Value
¹H NMR Aromatic Protonsδ 6.8-7.5 ppm
Piperazine Protons (-CH₂)δ 3.0-3.5 ppm
¹³C NMR Aromatic Carbonsδ 110-155 ppm
Piperazine Carbonsδ 45-55 ppm
IR N-H Stretch~3350 cm⁻¹
Aromatic C-H Stretch>3000 cm⁻¹
Aliphatic C-H Stretch~2800-2950 cm⁻¹
C-N Stretch~1200-1350 cm⁻¹

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling is a powerful ligand-based drug design technique that defines the essential spatial arrangement of molecular features necessary for biological activity. mdpi.com For a molecule like this compound, a pharmacophore model could be constructed based on its key chemical features, which include:

A hydrophobic/aromatic center corresponding to the 2-chloro-5-fluorophenyl ring.

A hydrogen bond acceptor feature on the tertiary nitrogen of the piperazine ring.

A positive ionizable feature on the secondary nitrogen of the piperazine ring, which can be protonated at physiological pH.

Potentially a halogen bond donor feature associated with the chlorine atom.

Such a model serves as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to exhibit similar biological activity. researchgate.net This process, known as virtual screening, is a cost-effective method to identify promising hit compounds for further development. youtube.com Studies on other phenylpiperazine derivatives have successfully used this approach to identify new ligands for targets like the dopamine (B1211576) and serotonin (B10506) receptors, demonstrating the utility of the phenylpiperazine scaffold in generating specific pharmacophore hypotheses. nih.govnih.govrsc.org

In Silico ADME Prediction

The rational design of drug candidates requires early assessment of their pharmacokinetic properties. In silico ADME prediction tools are used to estimate parameters that determine a compound's viability as a drug. nih.govnih.gov Key parameters are often evaluated against established guidelines like Lipinski's Rule of Five and Veber's rules to predict oral bioavailability. mdpi.com

For this compound, several key ADME-relevant parameters can be computationally predicted:

LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of the molecule. A LogP value under 5 is generally preferred for good absorption.

Topological Polar Surface Area (TPSA): TPSA is a measure of a molecule's surface polarity. A TPSA of less than 140 Ų is associated with good cell membrane permeability. nih.gov

Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of HBDs (typically N-H, O-H groups) and HBAs (typically N, O atoms) influences membrane permeability and solubility. Lipinski's rule suggests no more than 5 HBDs and 10 HBAs.

Rotatable Bonds: The number of rotatable bonds affects conformational flexibility and oral bioavailability. Veber's rule suggests 10 or fewer rotatable bonds.

Computational tools predict that this compound has a drug-like profile, complying with these key physicochemical guidelines, making it an attractive scaffold for further medicinal chemistry exploration. researchgate.netmdpi.com

Table 3: Predicted ADME Properties for this compound (Note: Values are computed estimates from cheminformatics software and may vary slightly between prediction tools.)

ParameterPredicted ValueGuideline (Lipinski's Rule)Compliance
Molecular Weight 214.66 g/mol < 500Yes
LogP 2.5 - 2.8< 5Yes
Hydrogen Bond Donors 1≤ 5Yes
Hydrogen Bond Acceptors 2≤ 10Yes
Rotatable Bonds 2≤ 10 (Veber's Rule)Yes
TPSA 15.27 Ų< 140 ŲYes

Analytical and Spectroscopic Characterization in Research

Spectroscopic Methods for Structure Elucidation and Confirmation

Spectroscopic analysis provides fundamental insights into the atomic and molecular structure of 1-(2-Chloro-5-fluorophenyl)piperazine.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen (¹H-NMR) and carbon (¹³C-NMR) atom, as well as their connectivity.

While specific spectral data for this compound is not widely published, the expected chemical shifts and coupling patterns can be predicted based on its structure and data from analogous compounds.

¹H-NMR: The proton NMR spectrum would feature distinct signals for the protons on the aromatic ring and the piperazine (B1678402) ring.

Aromatic Protons: The three protons on the 2-chloro-5-fluorophenyl ring would appear as complex multiplets in the aromatic region (typically δ 6.8-7.5 ppm). The specific splitting patterns would be influenced by coupling to each other and to the fluorine atom.

Piperazine Protons: The eight protons of the piperazine ring would show two distinct sets of signals, typically as multiplets, corresponding to the four protons adjacent to the aromatic ring (N-Ar) and the four protons adjacent to the secondary amine (N-H). These would likely appear in the δ 3.0-3.5 ppm range. The N-H proton itself would appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

¹³C-NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule.

Aromatic Carbons: Six distinct signals would be expected for the carbons of the phenyl ring. The carbon atom attached to the fluorine (C-F) would exhibit a large coupling constant, a characteristic feature in ¹³C-NMR of fluorinated compounds. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

Piperazine Carbons: Two signals would be expected for the piperazine ring carbons, corresponding to the two chemically non-equivalent sets of CH₂ groups.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound This table is based on theoretical predictions and data from structurally similar compounds, as specific published data is limited.

Assignment Predicted ¹H-NMR Chemical Shift (δ, ppm) Predicted ¹³C-NMR Chemical Shift (δ, ppm)
Aromatic CH 6.8 - 7.5 (multiplets) 115 - 160
Piperazine CH₂ (adjacent to aryl) ~3.2 (multiplet) ~50
Piperazine CH₂ (adjacent to NH) ~3.1 (multiplet) ~45
Piperazine NH Variable (broad singlet) -

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign proton and carbon signals by showing correlations between coupled protons (COSY) and between protons and their directly attached carbons (HSQC).

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands.

N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine in the piperazine ring.

C-H Stretches: Aromatic C-H stretching bands typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching bands from the piperazine ring appear just below 3000 cm⁻¹ (e.g., 2800-3000 cm⁻¹).

C=C Stretch: Aromatic ring C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-N Stretch: Aliphatic and aromatic C-N stretching vibrations would be found in the 1200-1350 cm⁻¹ range.

C-Cl and C-F Stretches: The C-Cl stretch would appear in the fingerprint region, typically around 700-800 cm⁻¹, while the C-F stretch would produce a strong band in the 1000-1300 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound This table presents expected absorption ranges based on known functional group frequencies.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Secondary Amine (N-H) Stretch 3300 - 3500
Aromatic C-H Stretch 3010 - 3100
Aliphatic C-H Stretch 2800 - 3000
Aromatic C=C Stretch 1450 - 1600
C-N Stretch 1200 - 1350
C-F Stretch 1000 - 1300
C-Cl Stretch 700 - 800

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ for this compound would be expected at an m/z corresponding to its molecular weight (214.07 g/mol ). The presence of the chlorine atom would result in a characteristic isotopic pattern for the molecular ion, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak.

Fragmentation Pattern: The primary fragmentation pathway for phenylpiperazines involves the cleavage of the piperazine ring. nih.gov A significant fragment would result from the loss of a C₂H₄N fragment (42 Da), leading to a base peak at m/z 172. nih.gov Other characteristic ions would include the chlorofluorophenyl cation at m/z 129 and fragments of the piperazine ring itself, such as the ion at m/z 56. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₀H₁₂ClFN₂).

Liquid Chromatography-Mass Spectrometry (LC/MS): This hyphenated technique combines the separation power of HPLC with the detection capabilities of MS. It is particularly useful for analyzing complex mixtures and confirming the identity of the target compound in various matrices.

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are standard for separating components of a mixture and are crucial for determining the purity and concentration of this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds. For piperazine derivatives, reversed-phase HPLC (RP-HPLC) with UV detection is commonly employed. researchgate.net

Methodology: A typical RP-HPLC method would use a C18 stationary phase column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient elution mode.

Detection: Since the phenylpiperazine moiety contains a chromophore, UV detection is suitable, typically in the range of 210-260 nm.

Application: HPLC is used to separate the target compound from starting materials, by-products, and degradation products. The area of the peak corresponding to this compound is proportional to its concentration, allowing for accurate quantification and purity determination (e.g., >98%). For compounds like piperazine that lack strong chromophores, derivatization with agents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be used to form a UV-active product, enabling trace-level detection. jocpr.com

Table 3: Typical HPLC Parameters for Phenylpiperazine Analysis This table outlines a general method applicable to the analysis of substituted phenylpiperazines.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Aqueous Buffer; B: Acetonitrile/Methanol
Elution Mode Gradient
Flow Rate ~1.0 mL/min
Detection UV at ~254 nm
Column Temperature Ambient or controlled (e.g., 35°C) jocpr.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds. nih.gov

Methodology: Phenylpiperazines are well-suited for GC-MS analysis. nih.gov The sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column (commonly with a 5% phenyl polysiloxane stationary phase like DB-5ms). scholars.direct The separation is based on the compound's boiling point and its interaction with the stationary phase. The separated compound then enters the mass spectrometer for detection.

Derivatization: While many piperazines can be analyzed directly, derivatization (e.g., acetylation or silylation) can sometimes be used to improve chromatographic peak shape and volatility, although it is often not necessary for phenylpiperazines. semanticscholar.org

Application: GC-MS is invaluable for both qualitative and quantitative analysis. It can identify the compound by its characteristic retention time and mass spectrum, which serves as a molecular fingerprint. This method is widely used in forensic and toxicological analysis to detect and quantify piperazine derivatives in various samples. oup.com The technique is capable of separating closely related isomers, which is crucial for definitive identification. rsc.org

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

A comprehensive search of scientific literature and structural databases did not yield any specific studies on the X-ray crystallography of this compound. Therefore, no experimental data on its crystal structure, unit cell dimensions, or a detailed conformational analysis from X-ray diffraction is available to be reported.

Translational Research Perspectives and Future Directions Preclinical

Identification of Novel Therapeutic Targets for Piperazine-Based Ligands

The versatility of the piperazine (B1678402) scaffold allows for its incorporation into ligands designed for a broad spectrum of pharmacological targets. rsc.orgresearchgate.net Preclinical research has moved beyond traditional applications to identify and validate novel therapeutic targets for piperazine-based compounds, particularly in complex and multifactorial diseases.

A significant area of investigation is neurodegenerative disorders like Alzheimer's disease (AD). The multifaceted nature of AD has prompted the development of multi-target-directed ligands (MTDLs). researchgate.netresearchgate.net Piperazine derivatives are being designed to simultaneously inhibit key enzymes implicated in AD pathology, such as cholinesterases (AChE and BuChE), β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), and monoamine oxidases (MAOs). researchgate.netresearchgate.net Furthermore, novel piperazine compounds are being developed to target the aggregation of both amyloid-β (Aβ) and tau proteins, which are pathological hallmarks of AD. nih.gov

Beyond neurodegeneration, the piperazine moiety is being integrated into novel anticancer agents. researchgate.netnih.gov Research has demonstrated its utility in designing inhibitors for targets like cyclin-dependent kinases (CDK4/6) and topoisomerase II, which are crucial for cancer cell proliferation. nih.govmdpi.com Other emerging therapeutic areas for piperazine-based ligands include:

Antiviral agents , targeting viral enzymes like the main protease (Mpro) of SARS-CoV-2. nih.gov

Equilibrative Nucleoside Transporters (ENTs) , which are vital for nucleotide synthesis and have implications for chemotherapy. frontiersin.orgpolyu.edu.hk

Sigma receptors (S1R and S2R) , which are implicated in various central nervous system (CNS) disorders. nih.gov

This expansion into new therapeutic targets underscores the chemical adaptability of the piperazine core structure in addressing a wide range of unmet medical needs. researchgate.net

Development and Validation of Advanced Animal Models for Disease Pathophysiology

The successful translation of preclinical findings into clinical applications heavily relies on the use of appropriate animal models that accurately mimic human disease pathophysiology. youtube.com However, modeling complex human neuropsychiatric disorders in animals presents significant challenges due to the subjective nature of many symptoms and the incomplete understanding of their neurobiological basis. nih.govnih.gov

For CNS disorders where piperazine-based ligands are often targeted, rodents are the most commonly used models. youtube.com For instance, piperazine-type 5-HT agonists have been studied in rat models to assess their effects on locomotor activity, providing insights into their potential therapeutic or side effects. nih.gov In the context of Alzheimer's disease, transgenic mouse models that express human genes for amyloid precursor protein (APP) and tau are utilized to test the efficacy of novel compounds, including piperazine-based MTDLs. nih.gov Similarly, preclinical studies for Parkinson's disease often employ mouse models where pathology is induced by agents like preformed α-synuclein fibrils to test therapeutic interventions. mdpi.com

The development of more sophisticated animal models is a continuous effort. mdpi.com This includes creating models with better construct validity, where the model is based on a plausible risk factor of the human disease, such as specific genetic mutations. nih.gov For example, the development of knock-in mice that express human disease-associated alleles is a key strategy, though challenges remain. nih.gov The validation of these advanced models is crucial for de-risking drug safety and efficacy before human trials. youtube.com

Disease Area Common Animal Models Pathophysiology Modeled Relevance to Piperazine Ligands
Neuropsychiatric Disorders Rodent models (rats, mice) with induced stress or genetic modifications. youtube.comnih.govDepression-like states, anxiety, altered locomotor activity. youtube.comnih.govTesting agents targeting serotonin (B10506) (5-HT) and other neurotransmitter systems. nih.gov
Alzheimer's Disease Transgenic mice (e.g., expressing human APP, PSEN1, or MAPT genes). nih.govwikipedia.orgAβ plaque formation, tau pathology, cognitive deficits. nih.govnih.govEvaluating multi-target-directed ligands that inhibit key enzymes and protein aggregation. researchgate.netnih.gov
Parkinson's Disease Mice treated with neurotoxins (e.g., MPTP) or α-synuclein fibrils. mdpi.comDopaminergic neuron loss, α-synuclein aggregation, motor deficits. mdpi.comAssessing neuroprotective effects of novel compounds.
Cancer Human tumor xenograft models in immunocompromised mice. mdpi.comTumor growth, proliferation, and response to therapy.Evaluating the in vivo efficacy of piperazine-based anticancer agents. nih.gov

This table provides a summary of common animal models used in preclinical research for various diseases where piperazine-based compounds are being investigated.

Exploration of Polypharmacology and Multi-Target Directed Ligands

The traditional "one drug, one target" paradigm is often insufficient for treating complex, multifactorial diseases such as Alzheimer's and cancer. researchgate.net This has led to the rise of polypharmacology, an approach that involves designing single chemical entities capable of modulating multiple biological targets simultaneously. jneonatalsurg.com These molecules are known as multi-target-directed ligands (MTDLs). researchgate.net The piperazine scaffold is a popular and effective framework for creating such MTDLs due to its versatile synthetic accessibility and favorable pharmacodynamic properties. researchgate.netresearchgate.net

In Alzheimer's disease research, the MTDL strategy is particularly prominent. jneonatalsurg.com Scientists have successfully designed and synthesized piperazine-based compounds that act as dual or multiple inhibitors of key pathological drivers. For example, piperazine-substituted chalcones have been developed as inhibitors of MAO-B, AChE, and BACE-1. researchgate.net Similarly, other research has focused on creating benzyl (B1604629) piperazine derivatives as dual-acting inhibitors of acetylcholinesterase (AChE) and beta-amyloid (Aβ) aggregation. jneonatalsurg.com The goal of these MTDLs is to offer a more comprehensive therapeutic effect than single-target agents. nih.gov

The design strategy for these MTDLs often involves linking different pharmacophores, with the piperazine ring acting as a core or a linker. researchgate.net This approach allows for the combination of functionalities that can interact with distinct binding sites on different targets. The inherent properties of the piperazine ring, such as its ability to form hydrogen bonds and participate in hydrophobic interactions, can enhance the binding affinity of the ligand to its intended targets. researchgate.net

Design of Ligands with Improved Selectivity and Efficacy Profiles

The rational design of new drugs aims to maximize therapeutic efficacy while minimizing off-target effects. This requires a deep understanding of the structure-activity relationship (SAR), which describes how the chemical structure of a compound influences its biological activity. For piperazine-based ligands, SAR studies are crucial for optimizing their selectivity and potency for a specific biological target. acs.orgnih.gov

Researchers systematically modify the structure of a lead compound, such as by altering substituents on the phenyl ring of a phenylpiperazine moiety, and then evaluate the impact on receptor binding and functional activity. For example, in the development of antagonists for α1d-adrenergic receptors, modifications to the phenylpiperazine part of the molecule were explored to enhance selectivity over other α1-adrenergic receptor subtypes. acs.org Another study on inhibitors of human equilibrative nucleoside transporters (ENTs) found that the presence and position of a halogen substitute (like fluorine or chlorine) on the phenyl ring next to the piperazine core were essential for inhibitory activity. frontiersin.orgpolyu.edu.hk

These studies reveal key structural requirements for potent and selective binding. For instance, substitution at the ortho position of the phenyl ring with a group having a negative electrostatic potential can be favorable for affinity at both 5-HT1A and α1 receptors, while the meta position appears to be more critical for differentiating between the two. nih.gov By carefully analyzing these relationships, medicinal chemists can design new analogs with improved profiles, leading to more effective and safer therapeutic candidates.

Target Structural Modification Observed Effect on Activity/Selectivity Reference
α1d-Adrenergic Receptors Modification of the piperazine moiety.Changes in selectivity over α1a- and α1b-ARs. acs.org
Equilibrative Nucleoside Transporters (ENTs) Removal of fluoride (B91410) from the fluorophenyl moiety.Reduced but did not abolish the inhibitory effect on ENT1. frontiersin.org
Equilibrative Nucleoside Transporters (ENTs) Replacing fluoride at the ortho position with chloride at the meta position.Did not significantly affect the inhibitory effect on ENT1. frontiersin.org
5-HT1A and α1 Receptors Substitution at the ortho position with a group with negative potential.Favorable for affinity at both receptors. nih.gov
5-HT1A and α1 Receptors Bulky substituents at the meta position.Tolerated by the 5-HT1A receptor but restricted by the α1 receptor, influencing selectivity. nih.gov

This table summarizes findings from structure-activity relationship studies on various piperazine-based ligands.

Methodological Advancements in Asymmetric Synthesis and Chiral Resolution

Many biologically active molecules are chiral, meaning they exist as two non-superimposable mirror images called enantiomers. Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. Consequently, the ability to produce single-enantiomer drugs is of paramount importance in pharmaceutical development. rsc.org For piperazine derivatives that contain a chiral center, significant research has been dedicated to advancing methods for their stereoselective preparation.

There are two primary strategies to obtain enantiomerically pure compounds: chiral resolution and asymmetric synthesis.

Chiral Resolution involves separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual components.

Classical Resolution: This method relies on the formation of diastereomeric salts by reacting the racemic piperazine derivative with a chiral resolving agent. These diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by crystallization. acs.org

Chromatographic Methods: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. Different types of CSPs, such as those based on cellulose, can effectively resolve racemic piperidine (B6355638) and piperazine derivatives. jocpr.comnih.gov Capillary electrophoresis using a chiral selector like sulfated β-cyclodextrin is another established method. researchgate.net

Asymmetric Synthesis aims to create the desired enantiomer directly, avoiding the need to separate a racemic mixture. This is often a more efficient approach. Recent efforts have focused on developing novel synthetic routes to access carbon-substituted chiral piperazines, a chemical space that remains relatively unexplored compared to N-substituted piperazines. rsc.org These methods can involve using chiral auxiliaries, chiral catalysts, or starting from materials from the "chiral pool" (naturally occurring enantiopure compounds like amino acids). rsc.orgnih.gov

Application of Artificial Intelligence and Machine Learning in Piperazine Drug Discovery

The traditional drug discovery process is notoriously long, costly, and has a high rate of failure. accscience.comnih.gov The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this field by accelerating timelines, improving prediction accuracy, and enabling the exploration of vast chemical spaces. nih.govmdpi.com These computational approaches are increasingly being applied to the discovery and design of piperazine-based drugs.

AI and ML can be utilized at various stages of the drug discovery pipeline:

Target Identification and Validation: AI algorithms can analyze large biological datasets (genomics, proteomics) to identify and validate novel drug targets that may be modulated by piperazine-based ligands. accscience.com

Hit Identification and Virtual Screening: Computational techniques can screen massive virtual libraries of compounds to identify potential "hits" that are predicted to bind to a specific target. nih.govsysrevpharm.org This is far more efficient than traditional high-throughput screening. For piperazine derivatives, structure-based drug design can be used to screen databases like ChEMBL for ligands that fit into the active site of a target protein. nih.gov

Lead Optimization: ML models, including quantitative structure-activity relationship (QSAR) models, can predict how changes in a molecule's structure will affect its activity, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, excretion, and toxicity - ADMET). nih.govnih.gov This guides medicinal chemists in designing more potent and drug-like piperazine derivatives.

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, potentially creating novel piperazine-based chemical entities with desired therapeutic profiles. nih.govmdpi.com

By leveraging these powerful computational tools, researchers can make more informed decisions, reduce the number of failed experiments, and ultimately accelerate the journey from a chemical concept to a potential new medicine. accscience.comuniversiteitleiden.nl

Q & A

Q. What synthetic methodologies are optimized for preparing 1-(2-Chloro-5-fluorophenyl)piperazine, and how do reaction conditions influence yield and purity?

Answer: A common approach involves nucleophilic substitution or coupling reactions. For example, 1-(2-fluorobenzyl)piperazine derivatives can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where reaction parameters like solvent ratios (e.g., H₂O:DCM = 1:2), catalysts (CuSO₄·5H₂O, sodium ascorbate), and stoichiometry (1.2 equiv. azide derivatives) are critical for achieving high yields (>85%) and purity . Temperature control (ambient vs. reflux) and purification methods (e.g., silica gel chromatography with ethyl acetate:hexane) further refine product quality .

Q. How is this compound characterized analytically, and what techniques resolve structural ambiguities?

Answer: High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying piperazine derivatives. For structural confirmation, techniques like Raman microspectroscopy (20 mW laser power, 128–256 scans) differentiate isomers (e.g., 2-Cl vs. 5-F positional isomers) by distinct spectral fingerprints. Multivariate analysis (PCA + LDA) enhances discrimination accuracy . Nuclear magnetic resonance (NMR) and mass spectrometry (EI-MS) are also essential for verifying substituent positions and molecular integrity .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) on the phenyl ring of this compound affect its pharmacological activity?

Answer: Substituents influence receptor binding and metabolic stability. For example:

  • Chloro groups enhance affinity for serotonin receptors (5-HT₁B/₂C), as seen in mCPP (1-(3-chlorophenyl)piperazine), which suppresses appetite in rodents via 5-HT₁C activation .
  • Fluoro groups improve blood-brain barrier penetration and metabolic resistance, as demonstrated by TFMPP (1-(3-trifluoromethylphenyl)piperazine) .
    Comparative docking studies suggest that 2-Cl-5-F substitution may optimize steric and electronic interactions with 5-HT receptor subtypes, balancing selectivity and potency .

Q. What experimental strategies resolve contradictions between in vitro binding data and in vivo efficacy for this compound analogs?

Answer: Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolite interference). Strategies include:

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to correlate exposure with effect .
  • Receptor knockout models : Use 5-HT₁B/₂C KO mice to isolate receptor-specific contributions .
  • Metabolite screening : Identify active metabolites (e.g., hydroxylated derivatives) that may contribute to in vivo activity .

Q. How can computational tools predict the toxicological profile of this compound derivatives?

Answer:

  • QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with toxicity endpoints (e.g., hepatotoxicity, cardiotoxicity) .
  • Docking simulations : Predict off-target interactions (e.g., CYP450 inhibition) using crystal structures of human enzymes .
  • ADMET prediction software : Tools like SwissADME estimate parameters like GI absorption and BBB permeability to prioritize safer candidates .

Methodological Challenges

Q. What analytical challenges arise in detecting trace impurities in this compound, and how are they addressed?

Answer: Trace impurities (e.g., unreacted intermediates, positional isomers) require:

  • HPLC-MS/MS : Achieve ppb-level sensitivity using columns like C18 with mobile phases (acetonitrile:ammonium formate) .
  • Isotopic labeling : Use deuterated internal standards (e.g., d₆-TFMPP) to correct matrix effects in biological samples .

Q. How do researchers validate the specificity of receptor-binding assays for this compound in complex matrices?

Answer:

  • Competitive binding assays : Use selective antagonists (e.g., ketanserin for 5-HT₂A) to confirm target engagement .
  • Radioligand displacement : Compare IC₅₀ values in transfected cells (e.g., HEK-293 expressing 5-HT subtypes) to assess cross-reactivity .

Data Interpretation and Reproducibility

Q. How can conflicting results in cytotoxicity studies of this compound analogs be reconciled?

Answer: Variability may stem from:

  • Cell line specificity : Test multiple lines (e.g., MCF-7 vs. HepG2) to identify context-dependent effects .
  • Assay interference : Fluorophores in viability assays (e.g., MTT) can interact with test compounds; validate with orthogonal methods (e.g., ATP luminescence) .

Emerging Applications

Q. What novel therapeutic avenues are explored for this compound beyond CNS disorders?

Answer: Recent studies investigate:

  • Anticancer activity : Induction of apoptosis in leukemia cells via caspase-3 activation .
  • Antimicrobial potential : Synergy with β-lactams against resistant Staphylococcus strains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.